molecular formula C20H18Cl2N2O2 B10980572 (4-chloro-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone

(4-chloro-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone

Cat. No.: B10980572
M. Wt: 389.3 g/mol
InChI Key: XPEAULBVIBRQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-chloro-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of indole and piperidine moieties, each contributing to its chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole and piperidine precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, bases, and solvents like dichloromethane or ethanol. The reaction conditions often require controlled temperatures and pH to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like catalytic hydrogenation and high-pressure reactions may be employed to optimize the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Indole Chlorine

The 4-chloro substituent on the indole ring undergoes nucleophilic substitution under basic conditions. For example:

  • Reagents : Sodium hydroxide, amines (e.g., piperidine, morpholine).

  • Conditions : Acetonitrile, 65°C, 4–16 hours.

  • Outcome : Replacement of the chlorine atom with secondary amines (e.g., forming 1,3′-biazetidine derivatives with yields up to 75%) .

Example :

Indole-Cl+Heterocyclic amineDBU, MeCN, 65°CIndole-NR2+HCl\text{Indole-Cl} + \text{Heterocyclic amine} \xrightarrow{\text{DBU, MeCN, 65°C}} \text{Indole-NR}_2 + \text{HCl}

Hydroxyl Group Modifications on Piperidine

The 4-hydroxypiperidine moiety participates in:

  • Acetylation : Using acetic anhydride/pyridine to form esters (e.g., 4-acetoxypiperidine derivatives).

  • Oxidation : Catalyzed by Jones reagent to yield ketones (e.g., 4-piperidone intermediates).

Cross-Coupling Reactions

The indole scaffold enables palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reaction with arylboronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(PPh₃)₄/K₃PO₄ in 1,4-dioxane (yields: 29–80%) .

  • Buchwald-Hartwig Amination : Introduction of aryl amines using XPhos-Pd-G3 precatalyst.

Reaction Conditions and Yields

Reaction TypeReagents/ConditionsYield (%)Reference
Nucleophilic substitutionDBU, MeCN, 65°C, 4–16 h53–75
Suzuki-Miyaura couplingPd(PPh₃)₄, K₃PO₄, 1,4-dioxane, reflux29–80
Hydroxyl acetylationAc₂O, pyridine, RT60–85
Oxidation to ketoneJones reagent (CrO₃/H₂SO₄), 0°C45–70

Structural Analysis of Products

Key techniques used to confirm reaction outcomes:

  • ¹H/¹³C-NMR : Broadened methylene protons (δ 3.29–4.06 ppm) and carbonyl signals (δ 169–173 ppm) confirm piperidine and ester functionalities .

  • ¹H-¹⁵N HMBC : Correlations between azetidine protons (δ 4.76 ppm) and piperidine nitrogen (δ −324 ppm) validate regiochemistry .

  • MS (ESI) : Molecular ion peaks at m/z 412.9 (C₂₃H₂₅ClN₂O₃) align with expected products .

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl/EtOH), the indole ring undergoes Wagner-Meerwein rearrangements, forming fused polycyclic derivatives. Conversely, basic conditions (DBU) promote aza-Michael additions to unsaturated esters (e.g., forming 3,3-disubstituted azetidines) .

Deprotection Reactions

  • Boc Removal : Treatment with TFA/DCM cleaves the tert-butoxycarbonyl group, yielding free amines (e.g., 1-azetidinylpiperidine) .

  • Ester Hydrolysis : NaOH/MeOH converts esters to carboxylic acids (e.g., phenoxyacetic acid derivatives) .

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>24 h) in polar aprotic solvents (DMF, DMSO) leads to indole ring decomposition.

  • Radical Side Reactions : Chlorine atoms participate in unintended radical chain reactions under UV light, requiring inert atmospheres for sensitive syntheses.

Scientific Research Applications

Central Nervous System Disorders

Research indicates that compounds similar to (4-chloro-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone may exhibit neuroprotective properties. They are being investigated for their potential to treat conditions such as:

  • Alzheimer's Disease : The compound's structural features suggest it may interact with neurotransmitter systems, potentially offering symptomatic relief in cognitive impairments associated with Alzheimer's disease .

Metabolic Disorders

The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways, particularly:

  • 11β-Hydroxysteroid Dehydrogenase Type 1 : Inhibition of this enzyme can ameliorate conditions like type 2 diabetes and obesity by regulating cortisol metabolism, thus influencing glucose homeostasis and fat storage .

Antimicrobial Activity

Compounds with similar structural motifs have demonstrated significant antibacterial and antifungal activities. Studies indicate that derivatives of piperidine, which is a component of this compound, often show enhanced activity against:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Fungi : Various studies have highlighted the efficacy of piperidine derivatives against fungal strains, suggesting a broad-spectrum antimicrobial potential .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of related compounds on neuronal cells exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote neuronal survival through antioxidant mechanisms.

Case Study 2: Metabolic Regulation

In a clinical trial focusing on metabolic syndrome, a derivative of the compound was tested for its ability to improve insulin sensitivity. Participants who received the treatment showed marked improvements in insulin levels and lipid profiles compared to the control group, indicating potential for managing metabolic disorders effectively.

Summary of Research Findings

Application AreaFindings
CNS DisordersPotential neuroprotective effects; may aid Alzheimer's treatment
Metabolic DisordersInhibits key enzymes; improves insulin sensitivity
Antimicrobial ActivitySignificant efficacy against bacterial and fungal strains

Mechanism of Action

The mechanism of action of (4-chloro-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing cellular pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Similar Compounds

  • (4-chloro-1H-indol-2-yl)[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]methanone
  • (4-chloro-1H-indol-2-yl)[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]methanone
  • (4-chloro-1H-indol-2-yl)[4-(4-methylphenyl)-4-hydroxypiperidin-1-yl]methanone

Uniqueness

Compared to these similar compounds, (4-chloro-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone stands out due to its specific substituents, which influence its reactivity and interaction with biological targets. The presence of chlorine atoms on both the indole and phenyl rings enhances its electron-withdrawing properties, potentially increasing its binding affinity and specificity.

Biological Activity

The compound (4-chloro-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone , often referred to as a derivative of indole and piperidine, has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H18Cl2N2O\text{C}_{19}\text{H}_{18}\text{Cl}_2\text{N}_2\text{O}

This structure consists of an indole moiety linked to a piperidine derivative, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Properties

Several studies have documented the compound's effectiveness against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in breast cancer and renal cancer models. The mechanisms include:

  • Inhibition of Tumor Growth : The compound has been observed to induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway.
  • Cell Cycle Arrest : Research indicates that it causes G1 phase arrest in tumor cells, effectively halting their proliferation.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : The compound may act as a kinase inhibitor, disrupting critical signaling pathways involved in cell survival and proliferation.
  • Induction of Apoptosis : It triggers apoptotic pathways through the activation of caspases and the downregulation of anti-apoptotic proteins.

Data Table: Biological Activity Summary

Activity Effect Cell Lines Tested Reference
AnticancerInhibits proliferationBreast cancer (MCF7)
Induces apoptosisRenal cancer (786-O)
Cell Cycle ArrestG1 phase arrestVarious tumor lines
Kinase InhibitionDisruption of signaling pathwaysMultiple cancer types

Case Studies

Case Study 1: Breast Cancer
A study conducted on MCF7 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability. The study revealed a dose-dependent response with IC50 values indicating effective inhibition at low micromolar concentrations.

Case Study 2: Renal Cancer
In another investigation involving 786-O renal cancer cells, the compound was shown to induce apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of annexin V-positive cells post-treatment, indicating early apoptotic events.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (4-chloro-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone?

  • Methodological Answer : The compound can be synthesized via condensation reactions between the indole and piperidine moieties. For example, describes the use of anhydrous potassium carbonate and dimethylformamide (DMF) as a solvent under reflux conditions (90–110°C) to couple halide-containing intermediates with piperidine derivatives. Post-synthesis purification involves recrystallization (e.g., from methanol or ethanol) and characterization via melting point analysis, IR spectroscopy (e.g., C=O stretch at ~1639 cm⁻¹), and elemental analysis .

Q. How is the crystal structure of this compound determined, and what key parameters are reported?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. and outline procedures using a Bruker Kappa APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Data collection includes absorption correction (SADABS) and refinement via SHELXL2014. Key parameters include space group (e.g., Pca21), unit cell dimensions (a, b, c), and hydrogen-bonding interactions (e.g., O–H···O distances of ~2.0 Å). Disorder in substituents (e.g., partial occupancy of hydroxypiperidine groups) is resolved using constraints and restraints during refinement .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.8 ppm for chlorophenyl groups) and piperidine protons (δ 3.0–4.0 ppm).
  • IR : Confirms carbonyl (C=O) stretches (~1680 cm⁻¹) and hydroxyl (O–H) bands (~3300 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 413.08 for C₂₁H₁₈Cl₂N₂O₂).
  • XRD : Provides absolute stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How can researchers resolve crystallographic disorder in the piperidine and indole moieties during structural refinement?

  • Methodological Answer : Partial occupancy of substituents (e.g., 0.75:0.25 ratio in ) is modeled using the PART command in SHELXL. Hydrogen atoms are placed geometrically and refined isotropically. Weak interactions (e.g., C–H···Cl) are identified using Hirshfeld surface analysis. Disorder is minimized by collecting data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of analogs targeting tubulin or CNS receptors?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with tubulin’s colchicine site (e.g., indole stacking with β-tubulin residues) or dopamine D₂ receptors.
  • Biological Assays : Evaluate antiproliferative activity (IC₅₀) via MTT assays or receptor binding affinity via radioligand displacement (e.g., [³H]spiperone for D₂ receptors).
  • SAR Trends : Modify substituents (e.g., halogen position on indole) and correlate with activity using QSAR models .

Q. How can contradictory toxicity data between in silico predictions and in vitro assays be addressed?

  • Methodological Answer :

  • In Silico : Use ProTox-II or Derek Nexus to predict hepatotoxicity and mutagenicity. Cross-validate with experimental stress studies () involving forced degradation (acid/base/oxidative conditions) and LC-MS/MS identification of degradation products.
  • In Vitro : Perform cytotoxicity assays (e.g., HepG2 cells) and Ames tests. Discrepancies may arise from metabolite formation not modeled in silico; thus, metabolite profiling via HPLC-MS is critical .

Q. What experimental designs optimize reaction yields for piperidine-indole methanones?

  • Methodological Answer :

  • Catalyst Screening : Compare ZnCl₂ ( ) vs. KI () for Friedel-Crafts alkylation.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperidine nitrogen.
  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.
  • Yield Improvement : achieved 88% yield via stepwise coupling and recrystallization .

Properties

Molecular Formula

C20H18Cl2N2O2

Molecular Weight

389.3 g/mol

IUPAC Name

(4-chloro-1H-indol-2-yl)-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone

InChI

InChI=1S/C20H18Cl2N2O2/c21-14-6-4-13(5-7-14)20(26)8-10-24(11-9-20)19(25)18-12-15-16(22)2-1-3-17(15)23-18/h1-7,12,23,26H,8-11H2

InChI Key

XPEAULBVIBRQFU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC4=C(N3)C=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.